molecular formula C8H9NO3S B067142 Ethyl 2-amino-5-formylthiophene-3-carboxylate CAS No. 161327-59-9

Ethyl 2-amino-5-formylthiophene-3-carboxylate

Cat. No. B067142
M. Wt: 199.23 g/mol
InChI Key: DRWDQTVIVIKOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-formylthiophene-3-carboxylate is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of Ethyl 2-amino-5-formylthiophene-3-carboxylate is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and pest metabolism.

Biochemical And Physiological Effects

Ethyl 2-amino-5-formylthiophene-3-carboxylate has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, a process by which cancer cells self-destruct. In pests, this compound has been found to inhibit the activity of certain enzymes that are involved in metabolism, leading to death.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 2-amino-5-formylthiophene-3-carboxylate in lab experiments is its potential applications in various fields. This compound has been studied for its potential use in medicine, agriculture, and materials science. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to both cancer cells and pests, and caution should be exercised when handling it.

Future Directions

There are many future directions for the study of Ethyl 2-amino-5-formylthiophene-3-carboxylate. One direction is the synthesis of new derivatives of this compound with improved properties. Another direction is the study of the mechanism of action of this compound in more detail. Additionally, the potential applications of this compound in various fields should be explored further.

Synthesis Methods

Ethyl 2-amino-5-formylthiophene-3-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of ethyl 2-acetylthiophene-3-carboxylate with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction yields Ethyl 2-amino-5-formylthiophene-3-carboxylate as a yellow solid.

Scientific Research Applications

Ethyl 2-amino-5-formylthiophene-3-carboxylate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, Ethyl 2-amino-5-formylthiophene-3-carboxylate has been studied for its potential use as a pesticide. It has been found to be effective against various pests, including aphids and spider mites. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials.

properties

CAS RN

161327-59-9

Product Name

Ethyl 2-amino-5-formylthiophene-3-carboxylate

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

ethyl 2-amino-5-formylthiophene-3-carboxylate

InChI

InChI=1S/C8H9NO3S/c1-2-12-8(11)6-3-5(4-10)13-7(6)9/h3-4H,2,9H2,1H3

InChI Key

DRWDQTVIVIKOQG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C=O)N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C=O)N

synonyms

3-Thiophenecarboxylicacid,2-amino-5-formyl-,ethylester(9CI)

Origin of Product

United States

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